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molecular formula C6H6N2O3 B1296462 2-Hydroxy-4-methyl-5-nitropyridine CAS No. 21901-41-7

2-Hydroxy-4-methyl-5-nitropyridine

Cat. No. B1296462
M. Wt: 154.12 g/mol
InChI Key: AIEHUZHKFUNHCJ-UHFFFAOYSA-N
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Patent
US09096525B2

Procedure details

In a 1000 ml three-necked round-bottomed flask, 5.00 g of 4-methyl-5-nitro-1H-pyridin-2-one (CA registry number: 21901-41-7) is suspended in 500 ml of water. Under stirring, the mixture is kept at a temperature of 40° C. while 1.83 ml of elemental bromine is added dropwise. Stirring at 40° C. is continued for an additional 4 hours. Afterwards, the mixture is cooled to 10° C. and the resulting precipitate collected by filtration and washed with water (4×). After drying, 6.65 g of the title compound is obtained in the form of a beige solid (MP: 237-240° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][NH:5][C:4](=[O:11])[CH:3]=1.[Br:12]Br>O>[Br:12][C:3]1[C:4](=[O:11])[NH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC(NC=C1[N+](=O)[O-])=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.83 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
Stirring at 40° C.
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
WASH
Type
WASH
Details
washed with water (4×)
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C(NC=C(C1C)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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